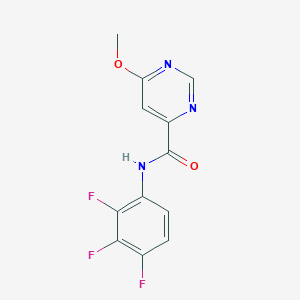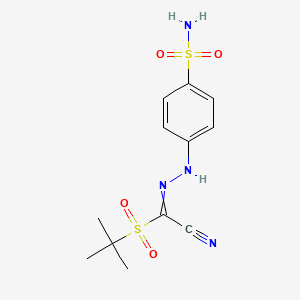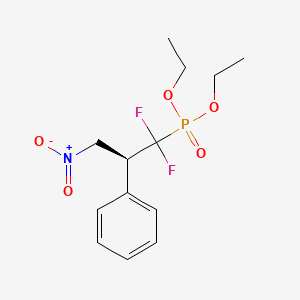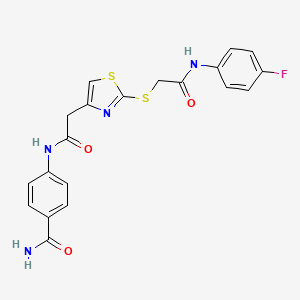![molecular formula C17H16FN3O3S2 B2581803 (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-40-3](/img/structure/B2581803.png)
(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it. This can include the starting materials, the type of reaction, the conditions under which the reaction is carried out (temperature, pressure, catalyst, etc.), and the yield .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other functional groups .Scientific Research Applications
Antimicrobial Applications
- Fluorobenzamides containing thiazole and thiazolidine derivatives have been synthesized and evaluated for their antimicrobial activity. The presence of a fluorine atom in the benzoyl group of these compounds enhances their antimicrobial effectiveness against both bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Anticancer and Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives , modified with benzenesulfonamide groups containing a Schiff base, have shown significant promise in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties. These characteristics are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Biological Evaluation
- Synthesis of fluoro-substituted sulphonamide benzothiazoles , incorporating thiazole for antimicrobial screening, indicates that these compounds might possess potent biodynamic agents, offering a broad range of therapeutic potentials due to the biodynamic properties exhibited by benzothiazoles and sulphonamide compounds (Jagtap et al., 2010).
Mechanistic Insights and Synthesis Techniques
- Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been explored, highlighting a solvent-free, efficient method for synthesizing compounds with potential anticancer activity. This approach underscores the importance of innovative synthesis methods in developing new therapeutic agents (Tiwari et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCMPLWEJWURJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

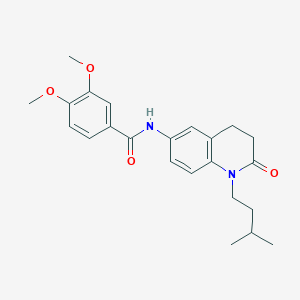
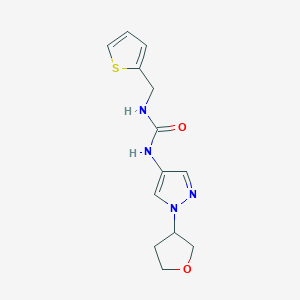
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,3-dimethylbutanamide](/img/structure/B2581725.png)

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
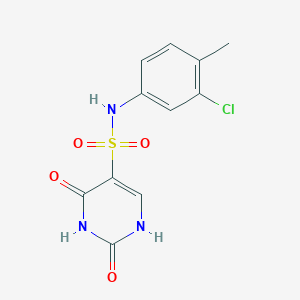
![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)
![Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B2581736.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2581737.png)
![N-(3-chlorophenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2581738.png)
